![molecular formula C9H17NO2 B3255217 Isopropyl piperidine-4-carboxylate CAS No. 251638-86-5](/img/structure/B3255217.png)
Isopropyl piperidine-4-carboxylate
Overview
Description
Isopropyl piperidine-4-carboxylate is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of piperidine derivatives has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In biosynthesis, D1-piperideine 4 plays a key role as a common intermediate giving rise to a variety of piperidine-based natural alkaloids .Molecular Structure Analysis
The molecular structure of piperidine derivatives is complex and varies based on the specific derivative .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Scientific Research Applications
Inhibition of Sterol Biosynthesis
Isopropyl piperidine-4-carboxylate derivatives have been found to inhibit sterol biosynthesis. A study demonstrated that 2-Isopropyl-4-dimethylamino-5-methylphenyl-1-piperidine carboxylate methyl chloride inhibits the incorporation of (14)C-mevalonate into sterols in tobacco seedlings and rat liver preparations, leading to the accumulation of squalene-2,3-epoxide, an intermediate in sterol biosynthesis (Douglas & Paleg, 1972).
Cholinesterase Inhibition in Plant Tissues
Another application of isopropyl piperidine-4-carboxylate compounds is in the inhibition of cholinesterase activity in plant tissues. The compound 2-Isopropyl-4-dimethylamino-5-methylphenyl-1-piperidine carboxylate methyl chloride was shown to inhibit cholinesterase in mung bean roots at concentrations that retard growth and inhibit secondary root development in bean seedlings (Riov & Jaffe, 1973).
Structural Analysis and Hydrogen Bonding
Studies on the structural analysis of 4-piperidinecarboxylic acid derivatives reveal insights into their hydrogen bonding and molecular assembly. This is significant in understanding their interaction in various biological systems. For example, zwitterionic 4-piperidinecarboxylic acid monohydrate forms a three-dimensional assembly of hydrogen bonds, providing a template for understanding molecular interactions (Delgado, Mora, & Bahsas, 2001).
Synthesis and Pharmaceutical Research
Isopropyl piperidine-4-carboxylate and its derivatives are also pivotal in the synthesis of various pharmaceutical compounds. For instance, the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors involves derivatives of isopropyl piperidine-4-carboxylate, showcasing their utility in the development of new pharmaceutical agents (Huard et al., 2012).
Future Directions
properties
IUPAC Name |
propan-2-yl piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)12-9(11)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYUJGGJVYIWAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl piperidine-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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